Carbostyril 124 N-Carboxymethyl Methanethiosulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Applications De Recherche Scientifique

Chemical Properties and Structure

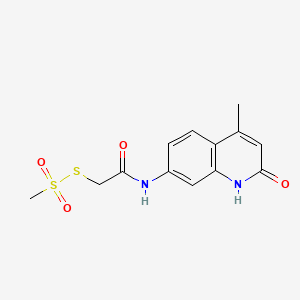

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate has the molecular formula C₁₃H₁₄N₂O₄S₂ and a molecular weight of approximately 326.4 g/mol. The compound features a unique structure that combines a carbostyril core with a methanethiosulfonate group, which enhances its reactivity and interaction with biological molecules .

Proteomics Research

One of the primary applications of this compound is in proteomics research . It serves as a cleavable crosslinker that can covalently link interacting proteins within cell lysates. This capability allows researchers to map protein-protein interactions (PPIs) effectively, providing insights into cellular processes and signaling pathways .

Case Study: Protein Interaction Networks

In a notable study, researchers utilized this compound to investigate the interaction networks of specific proteins involved in cellular signaling. By crosslinking proteins and subsequently identifying them through mass spectrometry, the study revealed critical insights into the dynamics of protein interactions under various physiological conditions.

Luminescent Complexes

This compound also functions as a sensitizing chromophore in luminescent complexes. When excited at specific wavelengths (e.g., 320 nm), it interacts with metal ions such as terbium or europium, leading to characteristic luminescence. This property is particularly useful in developing imaging agents and sensors .

Table: Luminescent Properties

| Metal Ion | Excitation Wavelength | Emission Characteristics |

|---|---|---|

| Terbium | 320 nm | Green luminescence |

| Europium | 320 nm | Red luminescence |

Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and thiol-specific modifications, making it an essential tool in synthetic organic chemistry.

Synthetic Pathways

The synthesis typically involves multiple steps starting from the carbostyril core, followed by functionalization with carboxymethyl and methanethiosulfonate groups. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

Biochemical Assays

The compound has garnered attention for its potential applications in biochemical assays , particularly those related to protein modifications and interactions. Its ability to modify proteins via thiol-specific reactions makes it valuable for studying post-translational modifications and protein dynamics .

Example Application: Fluoroimmunoassays

This compound has been employed in developing sensitive fluoroimmunoassays for detecting biomolecules. By modifying antibodies or antigens with this compound, researchers can enhance detection sensitivity and specificity in various diagnostic applications .

Mécanisme D'action

The mechanism of action of Carbostyril 124 N-Carboxymethyl Methanethiosulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects . The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbostyril 124: A related compound with similar structural features but different functional groups.

N-Carboxymethyl Methanethiosulfonate: Another related compound with a different core structure.

Uniqueness

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications .

Activité Biologique

Overview

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate (CAS No. 1076199-73-9) is a synthetic compound that has garnered attention for its unique chemical properties and potential applications in biochemical research. With a molecular formula of C13H14N2O4S2 and a molecular weight of 326.39 g/mol, this compound is characterized by its ability to act as a sensitizing chromophore and probe in various biological assays.

Target Interaction

This compound primarily interacts with terbium ions, which are known for their luminescent properties. The compound binds to terbium ions, and upon excitation at a wavelength of 320 nm, it emits characteristic metal-based luminescence. This interaction is crucial for its application in studying protein interactions and other biochemical assays.

Pharmacokinetics

The solubility of this compound in dimethyl sulfoxide (DMSO) facilitates its use in biological systems, allowing for effective delivery and interaction with target biomolecules. The pharmacokinetic profile indicates that environmental factors such as pH and ionic strength can influence its activity and stability in solution .

Biological Applications

This compound has diverse applications in biological research:

- Biochemical Assays : It serves as a probe for studying protein interactions, enabling researchers to visualize and quantify binding events.

- Organic Synthesis : The compound is utilized as a reagent in organic chemistry, aiding in the synthesis of complex molecules .

- Materials Science : Its unique properties make it suitable for developing specialty chemicals and materials used in various industrial applications.

Case Studies

- Protein Interaction Studies : In a study investigating the binding affinity of various proteins to this compound, researchers found that the compound effectively labeled target proteins, allowing for real-time monitoring of interactions using fluorescence microscopy. This highlighted its utility in understanding protein dynamics in cellular environments.

- Synthesis of Derivatives : Researchers have explored the derivatization of Carbostyril 124 to enhance its biological activity. Modifications to the methanethiosulfonate group have been shown to increase solubility and binding efficiency with target biomolecules, thus expanding its applicability in biochemical assays .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| Carbostyril 124 | Lacks methanethiosulfonate group | Organic synthesis |

| N-Carboxyethyl Methanethiosulfonate | Lacks carbostyril core but contains methanethiosulfonate group | Biochemical assays |

| This compound | Combination of carbostyril core and methanethiosulfonate group | Protein interaction studies |

This table illustrates how this compound stands out due to its dual functional groups, which confer distinct chemical reactivity and biological activity .

Propriétés

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-methylsulfonylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-8-5-12(16)15-11-6-9(3-4-10(8)11)14-13(17)7-20-21(2,18)19/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYQGMKTSNMWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652506 | |

| Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-73-9 | |

| Record name | S-[2-[(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)amino]-2-oxoethyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.